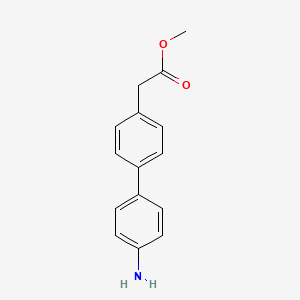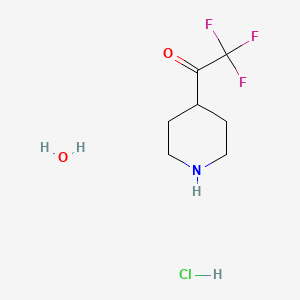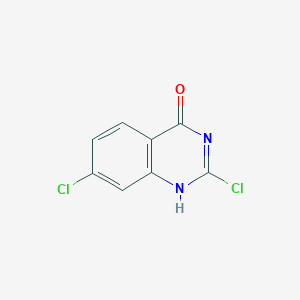![molecular formula C8H6ClNO2 B7981716 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one](/img/structure/B7981716.png)
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine fused ring system with a chlorine atom at the 7th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one typically involves the reaction of appropriate pyridine derivatives with chloro-substituted reagents under controlled conditions. One common method involves the cyclization of 2-chloropyridine derivatives with suitable aldehydes or ketones in the presence of a base, such as triethylamine, in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反应分析
Types of Reactions
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrano-pyridine derivatives.
Substitution: Formation of substituted pyrano-pyridine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as a scaffold for the development of bioactive molecules. It can be modified to enhance its interaction with biological targets, making it a valuable tool in drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
作用机制
The mechanism of action of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
相似化合物的比较
Similar Compounds
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide: This compound shares a similar pyrano-pyridine core but with different substituents, leading to distinct chemical and biological properties.
7H-pyrano[2,3,4-kl]acridin-2(3H)-ones: These compounds have a similar fused ring system but with additional aromatic rings, which can alter their reactivity and applications.
Uniqueness
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is unique due to the presence of the chlorine atom, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for the development of new materials and bioactive molecules .
属性
IUPAC Name |
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVAHLYFVGKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


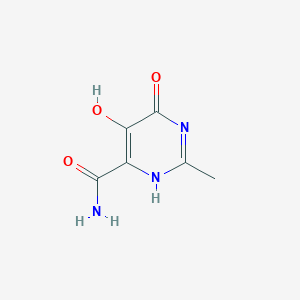
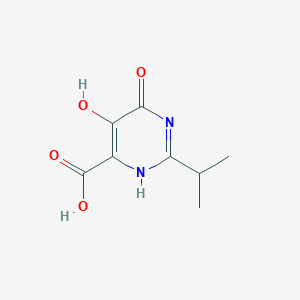
![Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B7981649.png)
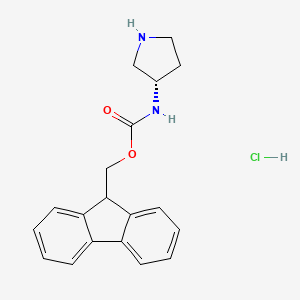
![(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid](/img/structure/B7981664.png)
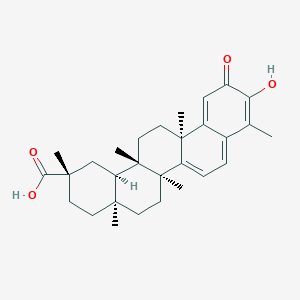
![4-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B7981679.png)
![2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B7981681.png)
